7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine
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Overview
Description
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine is a chemical compound belonging to the benzazepine class. This compound is characterized by its unique structure, which includes a benzazepine core substituted with methoxy groups and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with phenylacetonitrile, followed by cyclization and subsequent amination to introduce the amine group at the 2-position of the benzazepine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one
- 3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
Uniqueness
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine is unique due to its specific substitution pattern on the benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
78533-17-2 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7,8-dimethoxy-5-phenyl-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-8-13-9-18(19)20-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H2,19,20) |
InChI Key |
JLFRVFLCXRPPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NC=C2C3=CC=CC=C3)N)OC |
Origin of Product |
United States |
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